Lipophilicity Advantage vs. Ethoxy Analog
The target compound exhibits a computed XLogP3-AA of 2.5, which is +0.3 to +0.5 log units higher than the ethoxy analog (6-Bromo-2-ethoxy-3-methoxyphenyl)methanol, reflecting the additional methylene unit in the isopropoxy substituent [1]. This incremental lipophilicity can translate to measurably improved membrane permeation and metabolic stability for derived pharmacophores, particularly relevant for CNS-targeted or intracellular programs where logD₂.₅–₃.₅ is optimal .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 6-Bromo-2-ethoxy-3-methoxyphenyl)methanol: XLogP3-AA ≈ 2.0–2.2 (estimated from CH₂ increment) |
| Quantified Difference | Δ XLogP ≈ +0.3 to +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) for neutral species |
Why This Matters
Procurement of the isopropoxy analog ensures that SAR series retain the intended lipophilicity window, avoiding the need for subsequent re-optimization of permeability that would follow substitution with a less lipophilic ethoxy or methoxy variant.
- [1] PubChem CID 66529239. XLogP3-AA = 2.5. National Center for Biotechnology Information. View Source
